1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the reaction of 2,5-dimethylfuran-3-carbaldehyde with thiophen-2-ylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Catalyst: Acidic or basic catalysts to facilitate the reaction.
- Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the urea functional group, potentially converting it to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan and thiophene oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action for 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The furan and thiophene rings could facilitate binding to specific sites, while the urea group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-((2,5-Dimethylfuran-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)urea: Lacks the dimethyl substitutions on the furan ring.
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of thiophene.
Uniqueness
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of both dimethylfuran and thiophene rings, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8-6-10(9(2)16-8)7-13-12(15)14-11-4-3-5-17-11/h3-6H,7H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYMFRJPJHCHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.